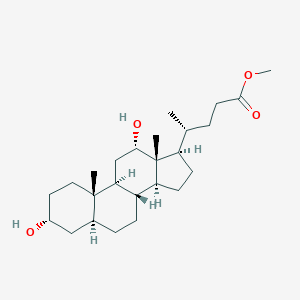

Methyl desoxycholate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl desoxycholate, also known as methyl 3α,12α-dihydroxy-5β-cholan-24-oate, is a methyl ester derivative of deoxycholic acid. Deoxycholic acid is a secondary bile acid produced by intestinal bacteria from cholic acid. This compound is a white crystalline solid with a molecular formula of C25H42O4 and a molecular weight of 406.61 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl desoxycholate can be synthesized through the esterification of deoxycholic acid with methanol. The reaction typically involves heating deoxycholic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to produce methyl deoxycholate .

Industrial Production Methods

In industrial settings, the production of methyl deoxycholate follows similar principles but on a larger scale. The process involves the continuous esterification of deoxycholic acid with methanol under controlled temperature and pressure conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Hydrolysis of the Ester Group

The ester bond in methyl desoxycholate undergoes hydrolysis under acidic or alkaline conditions, yielding deoxycholic acid and methanol. This reaction is critical for its metabolic conversion in biological systems and analytical applications .

Reaction:

Methyl desoxycholate+H2OH+ or OH−Deoxycholic acid+Methanol

Key Findings:

-

Kinetics : Hydrolysis rates depend on pH and temperature. In aqueous basic solutions (pH > 10), saponification dominates, while acid-catalyzed hydrolysis occurs at pH < 4.

-

Stability : The ester group remains intact under neutral conditions but degrades rapidly in extreme pH environments.

Acylation of Hydroxyl Groups

The hydroxyl groups at C3 and C12 positions participate in acylation reactions, forming ester or ether derivatives. These reactions are utilized to modify solubility or introduce functional tags .

Reaction (General):

Methyl desoxycholate+Acyl chloride→Acetylated derivative+HCl

Experimental Insights:

-

Reagents : Acetyl chloride, benzoyl chloride, and trimethylsilyl (TMS) reagents are commonly used .

-

Applications : Silylation with TMS groups enhances volatility for gas chromatography analysis .

Oxidation Reactions

The secondary hydroxyl groups can be oxidized to ketones under controlled conditions, altering the compound’s biological activity .

Reaction:

Methyl desoxycholateOxidizing agent3 12 Diketocholanate derivative

Conditions and Agents:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| Jones reagent | Aqueous H₂SO₄, 0–5°C | 3,12-Diketocholanate |

| Pyridinium chlorochromate (PCC) | Dichloromethane, RT | Partially oxidized intermediates |

Trans-Esterification

The methyl ester undergoes trans-esterification with higher alcohols, enabling the synthesis of alkylated derivatives for industrial applications.

Reaction:

Methyl desoxycholate+R OHAcid baseAlkyl desoxycholate+Methanol

Notable Observations:

-

Catalysts : Sulfuric acid or enzymatic catalysts (lipases) improve reaction efficiency.

-

Yield : Ethyl and propyl derivatives are synthesized with >80% yield under optimized conditions.

Interaction with Layered Double Hydroxides (LDHs)

This compound’s molecular arrangement can be controlled using LDHs, suppressing aggregation and stabilizing the compound .

Mechanism:

-

Electrostatic interactions between the deprotonated hydroxyl groups of this compound and positively charged LDH layers enable oriented molecular packing .

-

Thermal Stability : Hybrids with LDHs show no thermal decomposition below 400°C, unlike free this compound .

Deuterium-Labeled Derivatives

Deuterated analogs (e.g., this compound-d5) undergo identical reactions but are used for isotopic tracing in metabolic studies.

Applications:

-

Tracking lipid absorption pathways via mass spectrometry.

-

Quantifying bile acid kinetics in in vitro models.

Applications De Recherche Scientifique

Methyl desoxycholate has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.

Biology: Employed in studies involving bile acid metabolism and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects, including its role in emulsifying fats and its cytolytic properties.

Industry: Utilized in the formulation of emulsifiers and surfactants for various industrial applications .

Mécanisme D'action

Methyl desoxycholate exerts its effects primarily through its ability to emulsify fats. As a bile acid derivative, it disrupts cell membranes by solubilizing lipids, leading to cell lysis. This property is particularly useful in medical applications, such as the targeted breakdown of adipose tissue. The molecular targets include cell membrane lipids, and the pathways involved are related to lipid metabolism and cell membrane integrity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Deoxycholic Acid: The parent compound of methyl deoxycholate, used in similar applications but with different solubility and reactivity properties.

Cholic Acid: Another primary bile acid with different hydroxylation patterns, leading to distinct biological activities.

Chenodeoxycholic Acid: A primary bile acid with similar emulsifying properties but different metabolic pathways

Uniqueness

Methyl desoxycholate is unique due to its esterified form, which enhances its solubility in organic solvents and modifies its reactivity compared to its parent compound, deoxycholic acid. This makes it particularly useful in organic synthesis and industrial applications where specific solubility and reactivity profiles are required .

Propriétés

Numéro CAS |

3245-38-3 |

|---|---|

Formule moléculaire |

C25H42O4 |

Poids moléculaire |

406.6 g/mol |

Nom IUPAC |

methyl (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C25H42O4/c1-15(5-10-23(28)29-4)19-8-9-20-18-7-6-16-13-17(26)11-12-24(16,2)21(18)14-22(27)25(19,20)3/h15-22,26-27H,5-14H2,1-4H3/t15-,16+,17-,18+,19-,20+,21+,22+,24+,25-/m1/s1 |

Clé InChI |

ZHUOOEGSSFNTNP-YUOXLNDWSA-N |

SMILES |

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |

SMILES isomérique |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C |

SMILES canonique |

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |

Key on ui other cas no. |

3245-38-3 |

Synonymes |

(3a,5b,12a)-3,12-Dihydroxy-cholan-24-oic acid methyl ester; Deoxycholic acid methyl ester; Methyl 7-deoxycholate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.